N-(4-Ethoxybenzylidene)-4-acetylaniline
Overview
Description
N-(4-Ethoxybenzylidene)-4-acetylaniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Ethoxybenzylidene)-4-acetylaniline can be synthesized through a condensation reaction between 4-ethoxybenzaldehyde and 4-acetylaniline. The reaction typically involves the use of an acid or base catalyst to facilitate the formation of the imine bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxybenzylidene)-4-acetylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Ethoxybenzylidene)-4-acetylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-(4-Ethoxybenzylidene)-4-acetylaniline involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its biological activity is often attributed to its ability to interact with cellular components, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzylidene)-4-acetylaniline
- N-(4-Butylbenzylidene)-4-acetylaniline
- N-(4-Phenylbenzylidene)-4-acetylaniline
Uniqueness
N-(4-Ethoxybenzylidene)-4-acetylaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This structural feature can affect its solubility, melting point, and interaction with other molecules, making it distinct from other similar compounds.
Biological Activity
N-(4-Ethoxybenzylidene)-4-acetylaniline is an organic compound classified as a Schiff base. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C17H17NO2
- Molecular Weight: 267.33 g/mol
- IUPAC Name: this compound
- CAS Number: 17224-17-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to participate in several biochemical reactions:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antioxidant Activity: It has been suggested that the compound possesses antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens.
Antimicrobial Activity
Research has shown that this compound demonstrates significant antimicrobial properties. A study conducted by reported the compound's effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. A case study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study reported a dose-dependent increase in cell death with IC50 values of approximately 20 µM for MCF-7 cells and 15 µM for HeLa cells, suggesting significant potential for further development in cancer therapy .
Case Studies
- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound inhibited bacterial growth effectively, supporting its potential use as an antimicrobial agent .
- Anticancer Mechanism Investigation : Another study focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The researchers found that the compound activates caspase pathways, leading to programmed cell death .
Properties
IUPAC Name |
1-[4-[(4-ethoxyphenyl)methylideneamino]phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-3-20-17-10-4-14(5-11-17)12-18-16-8-6-15(7-9-16)13(2)19/h4-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDYNBNSFSMUIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654153 | |
Record name | 1-(4-{(E)-[(4-Ethoxyphenyl)methylidene]amino}phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17224-17-8 | |
Record name | 1-(4-{(E)-[(4-Ethoxyphenyl)methylidene]amino}phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Ethoxybenzylidene)-4-acetylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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